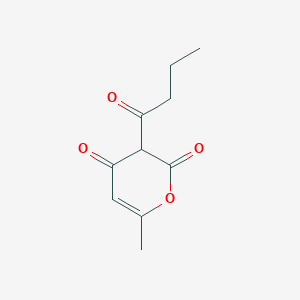![molecular formula C15H13Cl2N3O3 B5216948 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide, also known as CNEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CNEB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus of cells. This process can lead to the repression of gene expression. By inhibiting HDAC activity, 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide can increase the acetylation of histones, which can lead to the activation of genes that are involved in apoptosis and the inhibition of inflammation.
Biochemical and Physiological Effects
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of genes that are involved in the development and progression of cancer. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has also been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for investigating the role of HDAC inhibition in various biological processes. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the investigation of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide. One potential direction is the development of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide derivatives with improved solubility and bioavailability. These derivatives could be used to investigate the potential therapeutic applications of HDAC inhibition in various diseases. Another direction is the investigation of the effects of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide on epigenetic modifications other than histone acetylation. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide could be used to investigate the role of HDAC inhibition in DNA methylation and other epigenetic modifications. Additionally, the combination of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide with other compounds that target different epigenetic modifications could lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)benzamide with 2-chloro-6-nitroaniline in the presence of a catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism and yields 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has been found to have potential applications in various scientific research fields. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been investigated for their potential use in cancer therapy, as they can induce apoptosis (programmed cell death) in cancer cells. 2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-chloro-N-[2-(2-chloro-6-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c16-11-5-2-1-4-10(11)15(21)19-9-8-18-14-12(17)6-3-7-13(14)20(22)23/h1-7,18H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGCJLAYGCWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
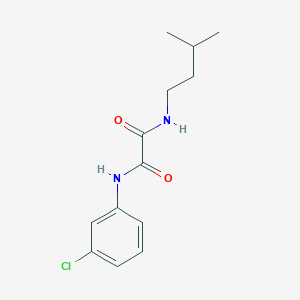
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
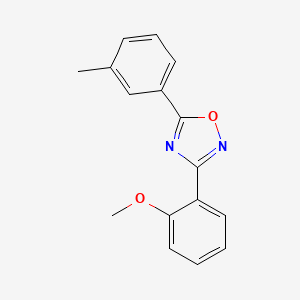
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
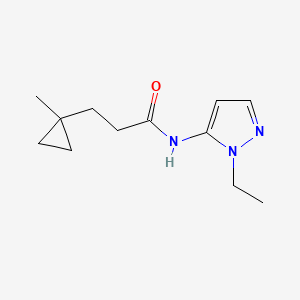
![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
malonate](/img/structure/B5216924.png)
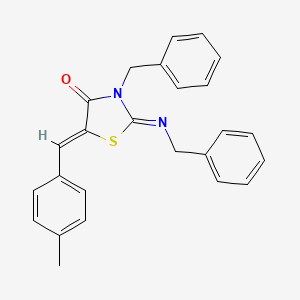
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
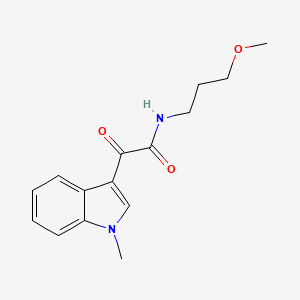
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
